ethyl 2-cyclopropylpyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-cyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-6-11-9(12-8)7-3-4-7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXTRAAPDCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the cyclization of pyrimidine precursors bearing suitable functional groups, typically starting from substituted pyrimidines or their derivatives, followed by introduction of the cyclopropyl group.
- Synthesis begins with the formation of a pyrimidine core, often through the condensation of amidines with β-dicarbonyl compounds.
- The cyclopropyl group is introduced via nucleophilic substitution or cyclopropanation of an appropriate intermediate, such as a halogenated pyrimidine.
- Use of Lewis acids or catalysts like zinc chloride to facilitate cyclization.
- Elevated temperatures (80–120°C) under inert atmospheres.
- Solvent systems such as dimethylformamide (DMF) or acetonitrile.
- High regioselectivity.
- Suitable for scale-up with proper optimization.
- Requires multi-step synthesis.
- Sensitive to reaction conditions, necessitating precise control.
Condensation of Ethyl Cyanoacetate with Cyclopropylamine Derivatives
Method Overview:
This method involves initial formation of a pyrimidine ring via condensation reactions, followed by cyclopropyl substitution at the 2-position.
- Ethyl cyanoacetate reacts with cyclopropylamine under basic conditions to form an intermediate.
- Cyclization occurs when the intermediate reacts with formamide or acetamide derivatives under acidic or thermal conditions, leading to the pyrimidine ring with a cyclopropyl substituent.
- Reflux in ethanol or acetic acid.
- Use of catalysts such as p-toluenesulfonic acid.
- Reaction temperatures typically range from 80–150°C.
- This route has been demonstrated to produce moderate to high yields (~60–75%) with proper optimization.
- The process is adaptable for both laboratory and industrial scales.
Cyclization of 2-Aminopyrimidine Derivatives with Cyclopropyl Halides
Method Overview:
Starting from 2-aminopyrimidine derivatives, the cyclopropyl group can be introduced through halogenation followed by nucleophilic substitution.
- Halogenation of 2-aminopyrimidine to form 2-halopyrimidine.
- Nucleophilic substitution with cyclopropyl halides (e.g., cyclopropyl bromide or chloride).
- Use of polar aprotic solvents such as DMF or DMSO.
- Heating at 80–120°C.
- Catalysts or bases like potassium carbonate to facilitate substitution.
- This method offers high regioselectivity and yields up to 80% under optimized conditions.
- Suitable for synthesizing derivatives with various substituents for structure-activity relationship studies.
Industrial-Scale Synthesis via Continuous Flow Chemistry
Method Overview:
Recent advances have optimized the synthesis process for large-scale production using continuous flow reactors, which improve reaction control and safety.
- Sequential addition of reagents under controlled temperature and pressure.
- Real-time monitoring of reaction progress via in-line analytical tools.
- Enhanced yield (up to 85%) and purity compared to batch processes.
- Improved scalability.
- Reduced reaction times.
- Better reproducibility and safety.
Data Table Summarizing Preparation Methods
| Method Number | Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Pyrimidine precursors with halogens | Cyclization and cyclopropyl substitution | 60–75% | Regioselectivity, scalable | Multi-step, sensitive conditions |
| 2 | Ethyl cyanoacetate, cyclopropylamine | Condensation and cyclization | 60–75% | Adaptable, moderate conditions | Requires optimization |
| 3 | 2-Aminopyrimidine, cyclopropyl halides | Halogenation and nucleophilic substitution | Up to 80% | High regioselectivity | Reagent-sensitive |
| 4 | Various intermediates in flow reactors | Continuous flow synthesis | Up to 85% | Scalable, efficient | Equipment intensive |
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyclopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyclopropylpyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly useful for developing drugs that target specific enzymes or receptors. The compound's structural features allow for modifications that can enhance its pharmacological properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound can inhibit essential kinases involved in cancer cell proliferation. For example, compounds structurally related to this compound have shown significant inhibitory effects on eEF-2K (elongation factor 2 kinase), which plays a critical role in regulating protein synthesis in cancer cells .
Organic Synthesis
In organic chemistry, this compound is used as an intermediate for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for researchers looking to explore new synthetic methodologies.
Example: Synthesis of Novel Derivatives
Researchers have synthesized several derivatives based on this compound to evaluate their biological activities. These studies often focus on modifying the functional groups attached to the pyrimidine ring to enhance desired properties .
Biological Studies
The compound has been investigated for its interaction with biological systems, particularly regarding its potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies indicate that similar pyrimidine derivatives exhibit antimicrobial effects against various bacterial strains. The presence of the cyclopropyl moiety is thought to enhance this activity, making it a candidate for further exploration in treating infections .
Anti-inflammatory Effects
this compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Compounds with similar structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrimidine ring allows for hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize ethyl 2-cyclopropylpyrimidine-4-carboxylate, key comparisons are drawn with analogs differing in substituents at the 2- and 4-positions. Below is a detailed analysis:
Table 1: Structural and Property Comparison
Key Findings :
Electronic and Steric Effects :
- The cyclopropyl group in the target compound introduces significant ring strain and electron-withdrawing character , which may enhance electrophilic reactivity compared to methyl or hydroxymethyl analogs. This property is critical in nucleophilic substitution reactions during drug derivatization .
- In contrast, the hydroxymethyl substituent (as in Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate) increases polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity :
- Cyclopropyl-substituted pyrimidines are often explored for kinase inhibition due to their ability to mimic ATP’s adenine moiety while providing steric bulk to enhance selectivity. For example, analogs with cyclopropyl groups show improved IC₅₀ values compared to phenyl or methyl derivatives in kinase assays.
Synthetic Utility :
- The ethyl carboxylate group at the 4-position facilitates hydrolysis to carboxylic acids, a common step in prodrug activation. This feature is shared across analogs but modulated by the 2-position substituent. For instance, cyclopropyl-containing derivatives may exhibit slower hydrolysis rates due to steric shielding .
Computational and Experimental Insights
- Density Functional Theory (DFT) Analysis : Studies using hybrid functionals (e.g., B3LYP) have been employed to predict the electronic structure and reactivity of pyrimidine derivatives. The cyclopropyl group’s strain energy (~27 kcal/mol) and its effect on the pyrimidine ring’s electron density can be accurately modeled using such methods .
- Crystallography : Programs like SHELX remain pivotal in resolving the crystal structures of pyrimidine analogs, aiding in the analysis of bond lengths and angles that correlate with stability and reactivity .
Biological Activity
Ethyl 2-cyclopropylpyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a pyrimidine derivative characterized by a cyclopropyl group at the second position and an ethyl ester at the fourth position. The synthesis of this compound typically involves the reaction of 2-cyclopropylpyrimidine-4-carbonitrile with various reagents to yield the desired carboxylate form .
Antiviral and Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant antiviral effects. For example, derivatives with an ethyl or cyclopropyl group have shown low nanomolar antiviral activity against specific viral targets . Additionally, some pyrimidine derivatives have demonstrated anticancer properties by inhibiting key enzymes involved in cancer cell proliferation, such as eukaryotic elongation factor-2 kinase (eEF-2K). A related compound was reported to inhibit eEF-2K activity with an IC50 value of 0.28 μM, highlighting the potential for this compound to exhibit similar effects .
Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory properties. Studies have shown that certain pyrimidines can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For instance, compounds with structural similarities demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess anti-inflammatory activity.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of eEF-2K : This kinase is involved in the regulation of protein synthesis and has been identified as a target for cancer therapy. Compounds that inhibit eEF-2K can reduce cancer cell viability by disrupting protein synthesis pathways .
- COX Inhibition : The anti-inflammatory effects are likely mediated through the inhibition of COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation .
Study on Antiviral Activity
In a study examining the antiviral efficacy of pyrimidine derivatives, it was found that compounds similar to this compound exhibited potent antiviral activity against several viral strains. The presence of the cyclopropyl moiety was crucial for enhancing potency, suggesting that structural modifications can significantly impact biological activity .
Evaluation of Anticancer Potential
A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit eEF-2K. Among these, compounds with similar structural features to this compound showed promising results in reducing eEF-2K activity in breast cancer cell lines. This highlights the potential application of such compounds in cancer therapy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-cyclopropylpyrimidine-4-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclopropanation of pyrimidine precursors followed by esterification. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., palladium) to introduce the cyclopropyl group at the pyrimidine C2 position.
- Esterification : React the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄).
Yield optimization can be achieved via reflux time adjustment (monitored by TLC) and purification by column chromatography (silica gel, ethyl acetate/hexane gradient). Contradictions in yield data across studies may arise from solvent polarity or catalyst loading variations .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Employ a combination of:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond angles and torsional strain in the cyclopropane ring using SHELXL for refinement .
- NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C chemical shifts with DFT-calculated values to confirm substituent effects.
Discrepancies between SCXRD and NMR data (e.g., unexpected dihedral angles) may indicate dynamic conformational changes in solution .
Q. What analytical techniques are critical for assessing the purity of this compound in preclinical studies?
- Methodological Answer : Use HPLC-MS (C18 column, acetonitrile/water mobile phase) to detect impurities ≤0.1%. Validate purity via:
- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311+G )**: Map electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics Simulations : Model solvent effects on transition states (e.g., DMSO vs. THF).
Experimental validation via <sup>19</sup>F NMR (using fluorine-tagged nucleophiles) can resolve contradictions between predicted and observed regioselectivity .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to differentiate target-specific vs. off-target effects.
- Proteomic Profiling : Use LC-MS/MS to identify protein binding partners in bacterial vs. mammalian cell lines.
Discrepancies may arise from assay conditions (e.g., serum-free media altering compound solubility) .
Q. How can isotopic labeling elucidate the metabolic stability of this compound in vivo?
- Methodological Answer :
- Synthesis of <sup>13</sup>C-labeled analog : Introduce <sup>13</sup>C at the cyclopropane ring via modified Grignard reagents.
- Mass Spectrometry Imaging (MSI) : Track metabolite distribution in rodent liver microsomes.
Compare degradation half-life (t½) across species to identify interspecies metabolic differences .
Q. What role does the cyclopropane ring play in modulating the compound’s photostability under UV irradiation?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance changes at λmax (e.g., 270 nm) under controlled light exposure.
- EPR Spectroscopy : Detect free radical formation during ring-opening reactions.
Cross-reference with computational studies (TD-DFT) to correlate photodegradation pathways with ring strain energy .
Methodological Framework for Data Contradiction Analysis
- Guiding Principle : Link contradictions to experimental variables (e.g., solvent polarity, catalyst batch) or conceptual frameworks (e.g., differing assumptions about reaction mechanisms) .
- Resolution Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
